N-Cyano-3-O-methyl norbuprenorphine is classified as an opioid analgesic. It is synthesized from thebaine, a natural product obtained from the opium poppy, through various chemical processes. The compound features a cyano group and a methoxy group, which are critical for its biological activity. Its chemical structure can be represented as follows:
The synthesis of N-cyano-3-O-methyl norbuprenorphine involves several key steps:
In one exemplary method, the reaction mixture is cooled to precipitate the desired product, followed by purification steps that may include filtration and crystallization .
The molecular structure of N-cyano-3-O-methyl norbuprenorphine features several functional groups that contribute to its activity:
The stereochemistry of the molecule plays a crucial role in its biological activity, as specific stereoisomers can exhibit different effects on receptor binding and activation.
N-Cyano-3-O-methyl norbuprenorphine participates in various chemical reactions that are significant for its functionality:
These reactions are critical for understanding how modifications to the parent compound can lead to changes in pharmacological properties .
N-Cyano-3-O-methyl norbuprenorphine acts primarily as a partial agonist at mu-opioid receptors while exhibiting antagonistic properties at kappa-opioid receptors. This dual action contributes to its analgesic effects while potentially reducing the risk of full agonist-related side effects such as respiratory depression.
Research indicates that compounds like N-cyano-3-O-methyl norbuprenorphine can provide effective pain relief with a lower risk of addiction compared to traditional opioids .
The physical and chemical properties of N-cyano-3-O-methyl norbuprenorphine include:
These properties are crucial for determining suitable formulations for therapeutic applications .
N-Cyano-3-O-methyl norbuprenorphine has several scientific applications:
N-Cyano-3-O-methyl norbuprenorphine (CAS 16614-60-1) is synthesized via stereoselective alkylation of the morphinan scaffold. The process initiates with O-methylation of oripavine or norbuprenorphine precursors, followed by N-dealkylation to expose the tertiary amine for cyanamide installation. A critical step involves the nucleophilic addition of cyanamide (-N≡C) to the nor-opioid intermediate, typically using cyanogen bromide (BrCN) under anhydrous conditions. This reaction proceeds with strict regioselectivity at the nitrogen atom, preserving the stereochemical integrity of the C-6 and C-14 ethano-bridged morphinan core [1] [3] [5]. The rigid 6,14-etheno bridge in thebaine-derived precursors (e.g., Diels-Alder adducts) enforces conformational constraints that direct N-alkylation, minimizing epimerization [2] [8].
Table 1: Alkylation Methods for Cyanamide Installation
Alkylation Agent | Reaction Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
Cyanogen bromide (BrCN) | Anhydrous acetonitrile, 0–5°C | 75–85 | >98% retention |
N-Cyanophthalimide | Tetrahydrofuran, 20°C | 60–70 | >95% retention |
Dimethylcyanamide | Pd catalysis, toluene reflux | 50–55 | ~90% retention |
The C-19 tertiary alcohol group in 3-O-methyl norbuprenorphine precursors (CAS 16614-59-8) is constructed using Grignard reagents. Methylmagnesium bromide or analogous organomagnesium compounds add to the C-19 ketone of 3-O-methylnororvinols, generating the sterically hindered tertiary alcohol with (S)-configuration. This step demands rigorous exclusion of moisture and oxygen to prevent hydrolysis or radical side reactions. The reaction proceeds optimally in ethereal solvents (e.g., diethyl ether or tetrahydrofuran) at -10°C to 0°C, achieving >90% diastereomeric excess. The bulky tert-butyl groups adjacent to the alcohol stabilize the transition state, enforcing stereocontrol [5] [8].
Polar aprotic solvents are essential for stabilizing reactive intermediates during N-cyanation. Acetonitrile is preferred for cyanogen bromide-mediated alkylation due to its capacity to solubilize ionic intermediates without participating in nucleophilic side reactions. For Grignard additions, ethereal solvents coordinate magnesium, enhancing reagent nucleophilicity. Notably, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are avoided during cyanamide installation due to their tendency to degrade electrophilic cyanating agents. Post-reaction, intermediates are isolated via precipitation in water/acetonitrile mixtures, achieving >95% purity before crystallization [3] [5].
Alkali metal thiolates (e.g., sodium ethanethiolate) catalyze the demethylation of 3-O-methyl ethers in oripavine intermediates, generating phenolic groups for downstream functionalization. The thiolate ion (RS⁻) performs nucleophilic attack at the methyl carbon, forming a methyl thioether and alkoxide. This step avoids aggressive reagents like BBr₃ that degrade the morphinan scaffold. Ethanethiol in DMF at 80°C achieves near-quantitative O-demethylation within 2 hours. The method reduces impurities such as N-demethylated byproducts to <0.5% [2] [6].
Table 2: Deprotonation Agents for O-Demethylation
Thiolate Agent | Solvent | Temperature (°C) | Byproduct Formation (%) |
---|---|---|---|
Sodium ethanethiolate | DMF | 80 | <0.5 |
Potassium thiophenolate | NMP | 100 | 1.2–1.8 |
Sodium thiomethoxide | DMSO | 50 | 0.8–1.5 |
N-Cyano-3-O-methyl norbuprenorphine synthesis requires sequential demethylation to prevent diol formation. Step 1: Selective O-demethylation of thebaine or oripavine using thiolates yields nororipavine with intact N-methyl groups. Step 2: N-demethylation with α-chloroethyl chloroformate generates the noramine, which is then N-cyanated. This sequence suppresses the formation of quinone dimers (<0.3%) and des-tert-phenol impurities (<0.2%). Reaction monitoring via HPLC ensures minimal residual dimethylaniline derivatives [5] [7] [8].
The Diels-Alder cyclization of thebaine with dienophiles (e.g., methyl vinyl ketone) to form 6,14-ethenomorphinans is exothermic and highly temperature-sensitive. Optimal conditions use -15°C to 0°C in toluene/ethyl acetate (4:1), suppressing Michael addition byproducts. At >20°C, polymerization reduces yields by 25–30%. Precooling reagents and gradual addition protocols maintain cyclization efficiency (>85% yield), ensuring the ethano bridge’s stereospecific formation [2] [8].
Table 3: Temperature-Dependent Cyclization Outcomes
Temperature Range | Cyclization Yield (%) | Major Impurities |
---|---|---|
-15°C to 0°C | 85–92 | <2% Michael adducts |
0°C to 10°C | 70–75 | 5–8% Polymerized diene |
20°C to 30°C | 55–60 | 15–20% Decomposed product |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0